Fenirofibrate

Beschreibung

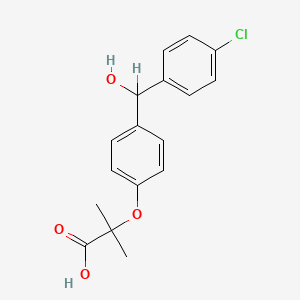

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021597, DTXSID80866424 |

Source

|

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-31-7, 123612-42-0, 123612-43-1 |

Source

|

| Record name | Fenirofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenirofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIROFIBRATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENIROFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Uricosuric Effect of Fenofibrate: A Technical Guide to its Role in Reducing Serum Uric Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a fibric acid derivative primarily prescribed for dyslipidemia, has demonstrated a consistent and clinically significant effect on lowering serum uric acid (sUA) levels. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and clinical implications of fenofibrate's uricosuric properties. The primary mechanism of action is the inhibition of the renal urate transporter 1 (URAT1) by its active metabolite, fenofibric acid, leading to increased urinary excretion of uric acid. This guide summarizes key quantitative data from clinical studies, details relevant experimental protocols for assessing fenofibrate's effects, and visualizes the core biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of uric acid metabolism.

Introduction

Hyperuricemia, characterized by elevated serum uric acid concentrations, is a metabolic disorder that is a prerequisite for the development of gout and is increasingly recognized as an independent risk factor for hypertension, cardiovascular disease, and chronic kidney disease. While xanthine oxidase inhibitors, which decrease uric acid production, are a mainstay of therapy, uricosuric agents that enhance renal excretion of uric acid represent an important therapeutic class. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is widely used to manage hypertriglyceridemia and low high-density lipoprotein cholesterol. Numerous clinical observations and dedicated studies have revealed its additional benefit of lowering sUA levels, making it a topic of significant interest for drug repurposing and development.[1][2] This guide elucidates the scientific basis for this effect.

Mechanism of Action: Inhibition of Renal Urate Transporter 1 (URAT1)

The principal mechanism underlying the serum urate-lowering effect of fenofibrate is its uricosuric action, which increases the fractional excretion of uric acid.[3] This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[4][5]

-

Role of URAT1: URAT1 is a key transporter located on the apical membrane of renal proximal tubule cells. It is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion. This process is a major determinant of sUA levels, with approximately 90% of filtered urate being reabsorbed.

-

Inhibition by Fenofibric Acid: Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. It is fenofibric acid that acts as a competitive inhibitor of URAT1. By binding to URAT1, fenofibric acid blocks the reabsorption of uric acid, leading to its increased excretion in the urine. The inhibitory effect of fenofibric acid on URAT1 has been shown to be comparable to that of other uricosuric agents like benzbromarone and losartan.

Signaling Pathway: URAT1 Inhibition

Caption: Mechanism of fenofibrate's uricosuric effect.

The Role of PPARα Activation

While direct inhibition of URAT1 is the primary mechanism for fenofibrate's uricosuric effect, its role as a PPARα agonist is also significant, particularly concerning its broader renal effects. PPARα is a nuclear receptor highly expressed in the kidney proximal tubules.

-

Gene Regulation: PPARα activation by fenofibrate regulates the expression of genes involved in fatty acid metabolism, specifically promoting fatty acid β-oxidation.

-

Renoprotective Effects: Studies have shown that fenofibrate's activation of PPARα can have renoprotective effects by reducing renal lipotoxicity, inflammation, and oxidative stress in the kidneys.

The direct link between PPARα activation and the regulation of SLC22A12 (the gene encoding URAT1) expression or URAT1 activity is not yet fully elucidated. It is plausible that the PPARα-mediated effects on renal cell metabolism and inflammation create a cellular environment that is conducive to the uricosuric action of fenofibric acid.

Signaling Pathway: PPARα Activation in the Kidney

Caption: PPARα activation pathway by fenofibric acid in renal cells.

Quantitative Data from Clinical Studies

The uric acid-lowering effect of fenofibrate has been quantified in numerous clinical trials and meta-analyses. The data consistently demonstrate a significant reduction in sUA levels.

| Study Type / First Author | Number of Patients | Fenofibrate Dosage | Duration of Treatment | Mean Reduction in Serum Uric Acid | Change in Uric Acid Clearance / FEUA | Reference |

| Meta-analysis (Ye et al.) | 487 | Various | Various | -1.32 mg/dL (WMD) | Not reported | |

| FIELD Study (post-hoc) | 9795 | 200 mg/day | 5 years | 20.2% | Not reported | |

| Clinical Trial (Feher et al.) | 10 | 200 mg/day | 3 weeks | 19% | 36% increase in uric acid clearance | |

| Clinical Trial (Uetake et al.) | 9 | 300 mg (single dose) | 10 hours | From 5.8 to 4.3 mg/dL | Increased uric acid clearance and FEUA | |

| Clinical Trial (Jung et al.) | 14 | 160 mg/day | 2 months | 23% | Increased fractional excretion of urate | |

| Retrospective Study (Kim et al.) | 70 (with XO inhibitors) | Not specified | Not specified | Additional decrease of 0.59 mg/dL | Not reported |

WMD: Weighted Mean Difference; FEUA: Fractional Excretion of Uric Acid; XO: Xanthine Oxidase.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on URAT1 activity in a cell-based model.

Objective: To determine the half-maximal inhibitory concentration (IC50) of fenofibric acid on URAT1-mediated uric acid uptake.

Materials:

-

HEK293 (Human Embryonic Kidney 293) cells stably expressing human URAT1 (hURAT1).

-

Parental HEK293 cells (for control).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

[¹⁴C]-labeled uric acid.

-

Fenofibric acid (test compound).

-

Probenecid or benzbromarone (positive control inhibitor).

-

Cell lysis buffer.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and parental HEK293 cells in appropriate culture medium until they form a confluent monolayer in 24- or 48-well plates.

-

Compound Preparation: Prepare serial dilutions of fenofibric acid and the positive control in the assay buffer.

-

Assay Initiation:

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubate the cells with the various concentrations of fenofibric acid, positive control, or vehicle (assay buffer alone) for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well.

-

-

Uptake and Termination:

-

Incubate the plates at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.

-

-

Detection:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of intracellular [¹⁴C]-uric acid.

-

-

Data Analysis:

-

Subtract the non-specific uptake observed in the parental cells from the total uptake in the hURAT1-expressing cells to determine URAT1-specific uptake.

-

Calculate the percentage of inhibition for each concentration of fenofibric acid relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Experimental Workflow: In Vitro URAT1 Inhibition Assay

Caption: Workflow for an in vitro URAT1 inhibition assay.

Measurement of Fractional Excretion of Uric Acid (FEUA) in a Clinical Setting

Objective: To quantify the effect of fenofibrate on the renal excretion of uric acid in human subjects.

Procedure:

-

Patient Preparation: Patients may be instructed to maintain their usual diet and fluid intake. Information on all current medications should be collected, as some drugs can influence uric acid levels.

-

Sample Collection:

-

Blood Sample: A venous blood sample is collected to measure serum uric acid (sUA) and serum creatinine (sCr).

-

Urine Sample: A spot urine sample is collected to measure urinary uric acid (uUA) and urinary creatinine (uCr). For more precise measurements, a 24-hour urine collection can be performed.

-

-

Laboratory Analysis: The concentrations of uric acid and creatinine in both the serum and urine samples are determined using standard automated laboratory methods (e.g., enzymatic colorimetric assays).

-

Calculation: The Fractional Excretion of Uric Acid is calculated using the following formula:

FEUA (%) = [(uUA × sCr) / (sUA × uCr)] × 100

Where all concentrations are in the same units (e.g., mg/dL).

-

Interpretation: An increase in the FEUA percentage after fenofibrate administration indicates an enhanced urinary excretion of uric acid, confirming a uricosuric effect.

Conclusion and Future Directions

Fenofibrate effectively reduces serum uric acid levels primarily by inhibiting the renal transporter URAT1, thereby promoting urinary uric acid excretion. This uricosuric effect is a class effect of fibrates and is independent of its lipid-lowering mechanism through PPARα activation, although the latter may contribute to overall renal health. The dual action of fenofibrate on both lipid profiles and uric acid levels makes it a valuable therapeutic option for patients with combined hyperlipidemia and hyperuricemia.

Future research should focus on:

-

Elucidating the potential regulatory link between PPARα activation and the expression or function of renal urate transporters. A deeper understanding of this relationship could unveil new therapeutic targets.

-

Conducting large-scale clinical trials to evaluate the long-term efficacy and safety of fenofibrate specifically for the management of gout and asymptomatic hyperuricemia, particularly in patients with metabolic syndrome.

-

Developing novel selective URAT1 inhibitors inspired by the structure-activity relationship of fenofibric acid. This could lead to the development of more potent and safer uricosuric agents with fewer off-target effects.

This technical guide provides a solid foundation for understanding the current knowledge of fenofibrate's impact on uric acid metabolism and is intended to support further investigation and development in this promising area.

References

- 1. Fenofibrate, a PPARα agonist, protect proximal tubular cells from albumin-bound fatty acids induced apoptosis via the activation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenofibrate, a PPARα agonist, has renoprotective effects in mice by enhancing renal lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Fenofibrate's Anti-Inflammatory Properties in Cardiovascular Disease: A Technical Guide

Abstract: Fenofibrate, a peroxisome proliferator-activated receptor-α (PPAR-α) agonist, is a well-established lipid-lowering agent. Beyond its effects on lipid metabolism, a substantial body of evidence has illuminated its potent anti-inflammatory properties, which are increasingly recognized as crucial to its cardiovascular protective effects. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects on inflammatory biomarkers, and key experimental methodologies related to the anti-inflammatory actions of fenofibrate in the context of cardiovascular disease. The content is intended for researchers, scientists, and professionals in drug development, offering a detailed resource on the core anti-inflammatory pathways modulated by fenofibrate.

Core Molecular Mechanism: PPAR-α Dependent and Independent Pathways

The anti-inflammatory effects of fenofibrate are multifaceted, stemming from both its primary action as a PPAR-α agonist and other secondary or independent mechanisms. Activation of PPAR-α is central to its function, leading to the transcriptional regulation of a cascade of genes involved in both lipid metabolism and inflammation.[1]

PPAR-α Activation and NF-κB Pathway Inhibition

The most critical anti-inflammatory action of fenofibrate is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway through PPAR-α activation.[1][2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

-

Mechanism of Action: Upon activation by fenofibrate, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex can interfere with NF-κB signaling in several ways:

-

Direct Transrepression: The PPAR-α/RXR complex can directly bind to and inhibit the function of NF-κB components like p65, preventing their binding to DNA.[1][3]

-

Induction of IκBα: PPAR-α activation can increase the expression of IκBα (Inhibitor of NF-κB alpha). IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.

-

This inhibition of the NF-κB pathway results in the decreased expression of a wide array of inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), chemokines (MCP-1), and adhesion molecules (VCAM-1, ICAM-1), which are all pivotal in the pathogenesis of atherosclerosis and other cardiovascular diseases.

Modulation of Other Inflammatory Pathways

Fenofibrate's anti-inflammatory influence extends to other signaling cascades:

-

AMP-Activated Protein Kinase (AMPK): Fenofibrate can activate AMPK, a key cellular energy sensor. Activated AMPK has been shown to suppress inflammatory responses, partly by inhibiting the NF-κB pathway.

-

Toll-Like Receptor 4 (TLR4): Fenofibrate can inhibit the TLR4/NF-κB pathway, reducing endoplasmic reticulum stress-induced inflammation.

-

Heme Oxygenase-1 (HO-1): By activating PPAR-α, fenofibrate induces the expression of the anti-inflammatory and antioxidant enzyme HO-1 in vascular endothelial and smooth muscle cells.

Quantitative Effects on Inflammatory Markers and Endothelial Function

Clinical and preclinical studies have consistently demonstrated that fenofibrate significantly reduces the circulating levels of key inflammatory biomarkers associated with cardiovascular risk.

Reduction of Systemic Inflammatory Markers

The tables below summarize the quantitative impact of fenofibrate on high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Table 1: Effect of Fenofibrate on hs-CRP Levels

| Study Population | Treatment Duration | Baseline hs-CRP (mg/L) | Post-Fenofibrate hs-CRP (mg/L) | Percentage Reduction | Reference |

|---|---|---|---|---|---|

| Metabolic Syndrome | 12 weeks | 6.5 ± 1.5 | 3.6 ± 0.9 | 45% (vs. baseline) | |

| Hypertriglyceridemia (Baseline CRP ≥1 mg/L) | N/A | 2.55 ± 1.73 | 1.76 ± 1.74 | - |

| Meta-analysis (14 trials) | Short-term | 2.15 (weighted mean) | 1.53 (weighted mean) | 28.8% | |

Table 2: Effect of Fenofibrate on Pro-inflammatory Cytokines

| Cytokine | Study Population | Treatment Duration | Baseline Level | Post-Fenofibrate Level | Percentage Reduction | Reference |

|---|---|---|---|---|---|---|

| IL-6 | Metabolic Syndrome | 12 weeks | - | - | 29.8 ± 7% (vs. placebo) | |

| IL-6 | Rheumatoid Arthritis | 3 months | - | - | Significant Decrease (p<0.05) | |

| TNF-α | Type 2 Diabetes (Mixed Dyslipidemia) | 8 weeks | 7.0 pg/mL (IQR 1.0-43.5) | 2.5 pg/mL (IQR 1.5-13.5) | - |

| IL-1β | Combined Hyperlipidemia | 8 weeks | - | - | Significant Decrease | |

Amelioration of Endothelial Dysfunction

Chronic inflammation promotes endothelial dysfunction, a key early event in atherosclerosis. Fenofibrate improves endothelial health by inhibiting the expression of adhesion molecules on the endothelial surface, which are responsible for recruiting leukocytes to the vessel wall.

Table 3: Effect of Fenofibrate on Endothelial Adhesion Molecules

| Adhesion Molecule | Model / Population | Key Finding | Reference |

|---|---|---|---|

| VCAM-1 & ICAM-1 | Ischemic Mouse Brain | Fenofibrate prevented ischemia-induced expression of VCAM-1 and ICAM-1. | |

| VCAM-1 & ICAM-1 | Human Aortic Endothelial Cells (HAECs) | Fenofibrate inhibited the increased expression of VCAM-1 and ICAM-1 induced by serum from chronic heart failure patients. | |

| VCAM-1 | Hyperlipidemic Rats | Fenofibrate treatment decreased the expression of VCAM-1 on the endothelial surface. |

| sE-selectin | Type 2 Diabetes | 8 weeks of fenofibrate therapy significantly decreased mean plasma sE-selectin levels. | |

Key Experimental Protocols

The quantification of inflammatory markers is fundamental to assessing the efficacy of anti-inflammatory agents like fenofibrate. The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

Protocol: Quantification of TNF-α in Plasma using Sandwich ELISA

This protocol provides a standardized methodology for measuring the concentration of TNF-α, a key pro-inflammatory cytokine, in plasma samples. The principles are applicable to the measurement of other cytokines like IL-6 and IL-1β.

1. Materials and Reagents:

-

Human TNF-α ELISA development kit (containing capture antibody, detection antibody, standard recombinant TNF-α, and streptavidin-HRP conjugate).

-

96-well microplates (high protein-binding capacity).

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20).

-

Substrate Solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).

-

Stop Solution (e.g., 2 N H₂SO₄).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Plasma samples collected in EDTA or heparin tubes, centrifuged, and stored at -80°C.

2. Methodology:

-

Plate Coating: Dilute the TNF-α capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 2.

-

Standard and Sample Incubation:

-

Prepare a serial dilution of the recombinant TNF-α standard in Assay Diluent to create a standard curve.

-

Thaw plasma samples on ice and dilute as required with Assay Diluent.

-

Add 100 µL of the standards and diluted samples to appropriate wells. Incubate for 2 hours at room temperature.

-

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Dilute the biotinylated TNF-α detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate Incubation: Dilute the streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step, ensuring thorough washing (5-6 times).

-

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

-

Reaction Stoppage: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

-

Analysis: Subtract the blank OD from all readings. Plot the standard curve (OD vs. concentration) and use it to determine the TNF-α concentration in the unknown samples.

Conclusion

Fenofibrate exerts significant anti-inflammatory effects that are integral to its cardiovascular benefits, extending beyond its primary lipid-modifying actions. The core mechanism involves the activation of PPAR-α, which leads to the potent transrepression of the NF-κB signaling pathway, a central hub for inflammatory gene expression. This results in a quantifiable reduction in key circulating inflammatory markers, including hs-CRP, IL-6, and TNF-α, and a decrease in the expression of endothelial adhesion molecules VCAM-1 and ICAM-1. These actions collectively mitigate the chronic low-grade inflammation that drives the initiation and progression of atherosclerosis. For drug development professionals and researchers, understanding these pleiotropic effects is crucial for positioning fenofibrate and developing novel PPAR-α agonists for the comprehensive management of cardiovascular disease.

References

- 1. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fenofibrate on Apolipoprotein A-I and A-II Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a widely prescribed fibric acid derivative for the management of dyslipidemia, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). A key outcome of fenofibrate therapy is the elevation of High-Density Lipoprotein Cholesterol (HDL-C), a process intricately linked to its influence on the synthesis of the primary HDL apolipoproteins, Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II). This technical guide provides an in-depth examination of the molecular mechanisms by which fenofibrate modulates the synthesis of these crucial apolipoproteins. It details the underlying signaling pathways, summarizes quantitative data from pivotal studies, and outlines the experimental protocols employed to elucidate these effects.

Core Mechanism of Action: PPARα Activation

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid functions as a potent agonist for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2][3] Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism, including those encoding for Apo A-I and Apo A-II.

Impact on Apolipoprotein A-I (Apo A-I) Synthesis

Fenofibrate administration consistently leads to an increase in plasma Apo A-I concentrations. This is primarily a result of enhanced hepatic synthesis, driven by the transcriptional activation of the APOA1 gene. In vitro studies have confirmed the presence of a functional PPRE in the promoter region of the human APOA1 gene, which mediates the inducing effect of fibrates. Kinetic studies in human subjects have demonstrated that fenofibrate significantly increases the synthesis rate of Apo A-I. For instance, one study in patients with heterozygous familial hypercholesterolemia showed a 49% increase in the synthetic rate of Apo A-I following fenofibrate treatment. Another study in patients with mixed hyperlipidemia reported a 45% enhancement in Apo A-I synthesis.

Furthermore, fenofibrate can indirectly promote the biogenesis of HDL by upregulating the ATP-binding cassette transporter A1 (ABCA1) gene. This effect appears to be mediated through a Liver X Receptor (LXR)-dependent pathway. Enhanced ABCA1 expression facilitates the efflux of cellular cholesterol to lipid-poor Apo A-I, a critical initial step in the formation of HDL particles.

Impact on Apolipoprotein A-II (Apo A-II) Synthesis

The effect of fenofibrate on Apo A-II is even more pronounced. Clinical studies have documented a marked increase in plasma Apo A-II concentrations following fenofibrate therapy. This elevation is a direct consequence of increased hepatic production of Apo A-II. The mechanism is analogous to that for Apo A-I, involving the PPARα-mediated transcriptional induction of the APOA2 gene. A PPRE has been identified in the promoter of the human APOA2 gene, confirming it as a direct target of PPARα.

In-vitro experiments using primary human hepatocytes and human hepatoblastoma HepG2 cells have shown that fenofibric acid can induce Apo A-II mRNA levels to as high as 450% and 250% of control levels, respectively. This increase in gene expression is followed by a corresponding increase in the secretion of Apo A-II protein. Kinetic studies in men with metabolic syndrome found that fenofibrate increased the production of Apo A-II by 43%.

Quantitative Data Summary

The following tables summarize the quantitative effects of fenofibrate on Apo A-I and Apo A-II synthesis and plasma concentrations as reported in various studies.

Table 1: Effect of Fenofibrate on Apolipoprotein A-I

| Parameter | Study Population | Fenofibrate Dosage | Observed Effect | Reference |

| Plasma Concentration | Heterozygous Familial Hypercholesterolemia | Not Specified | ▲ 20% increase | |

| Synthesis Rate | Heterozygous Familial Hypercholesterolemia | Not Specified | ▲ 49% increase | |

| Synthesis Rate | Mixed Hyperlipidemia | 200 mg/day | ▲ 45% increase | |

| Plasma Concentration | Metabolic Syndrome | 200 mg/day | ▲ 6% increase | |

| mRNA Levels (in vitro) | Human Hepatocytes | 1.0 mM (Gemfibrozil) | ▲ 2.0-fold increase |

Table 2: Effect of Fenofibrate on Apolipoprotein A-II

| Parameter | Study Population | Fenofibrate Dosage | Observed Effect | Reference |

| Plasma Concentration | Coronary Artery Disease | 300 mg/day | ▲ 32% increase (0.34 to 0.45 g/L) | |

| mRNA Levels (in vitro) | Primary Human Hepatocytes | Not Specified | ▲ 450% of control | |

| mRNA Levels (in vitro) | HepG2 Cells | Not Specified | ▲ 250% of control | |

| Production Rate | Metabolic Syndrome | 200 mg/day | ▲ 43% increase |

Visualizing the Mechanisms and Workflows

Signaling Pathway

Caption: Fenofibrate's PPARα-mediated signaling pathway for Apo A-I and A-II synthesis.

Experimental Workflow

Caption: Workflow for studying fenofibrate's effect on apolipoprotein synthesis.

Experimental Protocols

In Vivo Measurement of Apolipoprotein Synthesis Rate

This protocol determines the rate of new apolipoprotein synthesis in human subjects.

-

Principle: A stable isotope-labeled amino acid (e.g., ¹³C-leucine or D₃-leucine) is administered as a primed-continuous intravenous infusion. This tracer is incorporated into newly synthesized proteins, including Apo A-I and Apo A-II.

-

Procedure:

-

Subject Preparation: Subjects fast overnight prior to the study.

-

Tracer Infusion: A baseline blood sample is drawn. A priming bolus of the labeled amino acid is administered, followed by a constant infusion for several hours (typically 8-12 hours).

-

Blood Sampling: Blood samples are collected at regular intervals throughout the infusion and for a period after.

-

Lipoprotein Isolation: Plasma is separated, and Apo A-I and Apo A-II-containing lipoprotein particles are isolated. This is often achieved through immunoaffinity chromatography using specific anti-Apo A-I or anti-Apo A-II antibodies, or by sequential ultracentrifugation.

-

Protein Hydrolysis & Analysis: The isolated apolipoproteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid (e.g., D₃-leucine) is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Modeling: The rate of tracer incorporation over time is analyzed using multicompartmental modeling. This allows for the calculation of the fractional synthetic rate (FSR), which represents the fraction of the apolipoprotein pool synthesized per unit of time.

-

Quantification of Apolipoprotein Levels

-

Principle: Immunoassays utilize specific antibodies to detect and quantify Apo A-I and Apo A-II concentrations in plasma or cell culture supernatant.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Microtiter plate wells are coated with a capture antibody specific for either Apo A-I or Apo A-II.

-

Sample Incubation: Plasma samples or standards of known concentration are added to the wells. The apolipoprotein binds to the capture antibody.

-

Detection: A second, enzyme-conjugated detection antibody (also specific to the target apolipoprotein) is added, which binds to a different epitope on the captured protein.

-

Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer. The concentration of the apolipoprotein in the sample is determined by comparing its absorbance to a standard curve.

-

Gene Expression Analysis

-

Principle: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the abundance of specific mRNA transcripts (e.g., APOA1, APOA2) in cells or tissues.

-

Procedure:

-

Cell Culture: Human hepatocytes (e.g., primary cultures or HepG2 cells) are cultured and treated with various concentrations of fenofibric acid or a vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of the RNA are assessed via spectrophotometry.

-

Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with specific primers designed to amplify regions of the APOA1 and APOA2 genes. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the reaction, which allows for real-time monitoring of DNA amplification.

-

Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target cDNA, is determined. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Conclusion

The impact of fenofibrate on apolipoprotein A-I and A-II synthesis is a clear example of targeted gene regulation through a nuclear receptor. By acting as a PPARα agonist, fenofibrate's active metabolite, fenofibric acid, directly stimulates the hepatic transcription of the APOA1 and APOA2 genes. This enhanced transcription leads to increased synthesis and secretion of these key HDL apolipoproteins, contributing significantly to the rise in HDL-C levels and the overall improvement of the atherogenic lipid profile. The detailed understanding of these molecular pathways and the robust experimental protocols used to define them are vital for the continued development of therapies targeting dyslipidemia and cardiovascular disease.

References

The Impact of Formulation Technology on the Pharmacokinetic Profile and Bioavailability of Fenofibrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-regulating agent for the treatment of hypertriglyceridemia and mixed dyslipidemia. As a Biopharmaceutics Classification System (BCS) Class II compound, fenofibrate is characterized by high permeability but low aqueous solubility, which presents a significant challenge to its oral bioavailability. Consequently, the therapeutic efficacy of fenofibrate is intrinsically linked to its formulation. Over the years, advancements in pharmaceutical technology have led to the development of various formulations, each designed to enhance the dissolution and absorption of this lipophilic prodrug. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of different fenofibrate formulations, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1][2] It is fenofibric acid that is responsible for the pharmacological effects of the drug, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] Activation of PPARα modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3]

This guide will explore the evolution of fenofibrate formulations from early non-micronized forms to the more advanced micronized, nanoparticle, and choline salt technologies, providing a detailed comparison of their pharmacokinetic profiles.

Metabolic Pathway of Fenofibrate

Fenofibrate undergoes a multi-step metabolic process to become pharmacologically active and subsequently eliminated from the body. The initial and most critical step is the hydrolysis of the ester bond in fenofibrate to form the active metabolite, fenofibric acid. This conversion is rapid and extensive. Fenofibric acid can then undergo further metabolism, including carbonyl reduction and glucuronidation, before being excreted, primarily in the urine.

Caption: Metabolic pathway of fenofibrate to its active and inactive metabolites.

Evolution of Fenofibrate Formulations and Impact on Bioavailability

The primary obstacle in the development of fenofibrate formulations has been its poor aqueous solubility. Early formulations exhibited low and variable absorption, which was highly dependent on co-administration with fatty meals. Subsequent formulation strategies have focused on increasing the effective surface area of the drug particles to enhance dissolution.

Caption: Relationship between fenofibrate formulation technology and bioavailability.

Comparative Pharmacokinetics of Fenofibrate Formulations

The pharmacokinetic profile of fenofibrate is assessed by measuring the plasma concentrations of its active metabolite, fenofibric acid, over time. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.

Micronized Formulations

Micronization, a process of reducing the particle size of the drug to the micrometer range, was the first major advancement in fenofibrate formulation. This increase in surface area leads to enhanced dissolution and approximately 35% greater bioavailability compared to non-micronized forms. However, the absorption of micronized fenofibrate is still significantly influenced by the presence of food.

Table 1: Pharmacokinetic Parameters of Micronized Fenofibrate (160 mg) Under Fed and Fasting Conditions

| Parameter | Fasting | Fed (High-Fat) | Reference |

| Cmax (ng/mL) | 2667.4 | 8657.2 | |

| Tmax (h) | ~4-6 | ~4-6 | |

| AUC (ng·h/mL) | 113681.1 | 158099.2 |

Data represents the active metabolite, fenofibric acid.

Nanocrystal Formulations

Nanotechnology further reduces the drug particle size to the nanometer range, creating a "suprabioavailable" formulation. This dramatic increase in surface area significantly enhances the dissolution rate and bioavailability, allowing for a reduction in the administered dose. For instance, a 145 mg nanoparticle tablet is bioequivalent to a 200 mg micronized capsule. A key advantage of nanocrystal formulations is the significant reduction or elimination of the food effect, allowing for administration without regard to meals.

Table 2: Bioequivalence of Nanoparticle Fenofibrate (145 mg) Under Fed and Fasting Conditions

| Condition | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Reference |

| High-Fat Fed vs. Fasting | 1.007 | 0.963 - 1.054 | 1.052 | 1.018 - 1.088 | |

| Low-Fat Fed vs. Fasting | 1.009 | 0.964 - 1.055 | 1.012 | 0.978 - 1.046 |

Data represents the active metabolite, fenofibric acid. Ratios are for fed vs. fasting conditions. Confidence Intervals (CI) within 0.80-1.25 indicate bioequivalence.

Choline Fenofibrate

Choline fenofibrate is a hydrophilic choline salt of fenofibric acid. This formulation delivers the active moiety directly and its enhanced solubility leads to consistent absorption, largely independent of food intake. A 135 mg dose of choline fenofibrate is bioequivalent to a 160 mg micronized fenofibrate tablet.

Table 3: Bioequivalence of Two Choline Fenofibrate Formulations (135 mg) Under Fed and Fasting Conditions

| Condition | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Reference |

| Fed | - | 0.92 - 1.06 | - | 0.95 - 1.01 | |

| Fasting | - | 0.94 - 1.12 | - | 0.94 - 1.00 |

Data represents the active metabolite, fenofibric acid. Bioequivalence is shown between a test and reference choline fenofibrate formulation. Confidence Intervals (CI) within 0.80-1.25 indicate bioequivalence.

Lipid-Based Formulations (Lidose Technology)

The Lidose® drug delivery system involves dispersing fenofibrate in a lipid excipient mixture within a hard capsule. This approach can increase bioavailability by approximately 25% compared to micronized forms. However, the absorption of these formulations can still be influenced by food. A study comparing a 200 mg Lidose capsule to a 145 mg nanoparticle tablet under high-fat fed conditions found that the extent of absorption was 37% higher for the Lidose formulation, as would be expected based on the milligram-to-milligram dose.

Table 4: Pharmacokinetic Comparison of Lidose vs. Nanoparticle Fenofibrate Under High-Fat Fed Conditions

| Formulation | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Tmax (h, median) | Reference |

| 200 mg Lidose vs. 145 mg Nanoparticle | 1.38 | 124.60 - 152.93 | 1.37 | 131.58 - 142.88 | 4.5 |

Data represents the active metabolite, fenofibric acid. Ratios are for the 200 mg Lidose formulation relative to the 145 mg nanoparticle tablet.

Experimental Protocols for Bioavailability and Bioequivalence Studies

The assessment of the pharmacokinetic properties and bioequivalence of different fenofibrate formulations relies on standardized clinical trial methodologies.

Study Design

Bioavailability and bioequivalence studies for fenofibrate are typically conducted as single-dose, open-label, randomized, crossover trials in healthy adult volunteers. A crossover design is employed where each subject receives each of the formulations being compared in different study periods, separated by a washout period of sufficient duration (e.g., 14 days) to ensure complete elimination of the drug from the body. Studies evaluating the effect of food often have multiple treatment arms, such as administration after a high-fat meal, a low-fat meal, and an overnight fast.

Subject Population

These studies are generally conducted in healthy male and female volunteers. The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences in pharmacokinetic parameters.

Dosing and Administration

A single oral dose of the specific fenofibrate formulation is administered to the subjects according to the randomization schedule. For studies investigating the food effect, standardized meals are provided at a specified time before drug administration.

Blood Sampling

Serial blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at multiple intervals up to 72 or 96 hours post-dose to adequately characterize the absorption, distribution, and elimination phases of the drug.

Bioanalytical Method

Plasma concentrations of fenofibric acid are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the quantification of fenofibric acid in a biological matrix like plasma. The method validation includes assessments of linearity, accuracy, precision, selectivity, and stability.

Caption: A typical experimental workflow for a fenofibrate bioequivalence study.

Conclusion

The development of fenofibrate formulations has been a journey of continuous improvement aimed at overcoming the challenges posed by its poor aqueous solubility. Each new technology, from micronization to nanocrystals and choline salts, has resulted in enhanced bioavailability and, in many cases, a reduced dependency on food for optimal absorption. For researchers and drug development professionals, a thorough understanding of the pharmacokinetic profiles of these different formulations is crucial for designing and interpreting clinical studies, as well as for ensuring the safe and effective use of this important lipid-regulating agent. The data clearly demonstrates that not all fenofibrate formulations are bioequivalent on a milligram-to-milligram basis, a critical consideration in both clinical practice and future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Fenofibrate Dosage Calculation in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation of fenofibrate dosages for in vivo studies in rodents. This document outlines detailed experimental protocols and summarizes quantitative data to facilitate the design and execution of preclinical research involving fenofibrate.

Introduction

Fenofibrate is a third-generation fibric acid derivative commonly used to treat hyperlipidemia. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] In preclinical rodent studies, fenofibrate is widely used to investigate its therapeutic potential for various metabolic disorders. Accurate dosage calculation and standardized experimental protocols are critical for obtaining reliable and reproducible results.

Fenofibrate Dosage and Administration in Rodents

The administration of fenofibrate in rodent studies is predominantly performed via oral gavage or by mixing the compound into the chow. The choice of administration route and dosage depends on the specific research question, the rodent species and strain, and the duration of the study.

Recommended Dosage Ranges

The following table summarizes typical fenofibrate dosages used in published rodent studies. It is important to note that these are starting points, and dose-response studies are recommended to determine the optimal dose for a specific experimental model.

| Rodent Species | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference(s) |

| Mouse | 20 - 125 | Oral Gavage | 5 days - 13 weeks | [3][4] |

| Rat | 13 - 300 | Oral Gavage, In Chow | 10 days - 18 months | [5] |

| Rat (Hypertensive) | 30 | Oral Gavage | 4 weeks | |

| Rat (NASH model) | 5 - 125 | Oral Gavage | 3 weeks |

This table provides a general guideline. The optimal dose should be determined empirically for each study.

Dosage Calculation

To calculate the amount of fenofibrate needed for a study, the following formula can be used:

Total Drug Needed (mg) = (Dosage in mg/kg) x (Average Animal Weight in kg) x (Number of Animals) x (Number of Dosing Days)

For administration via oral gavage, the calculated dose is typically dissolved or suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose. For administration in chow, the required amount of fenofibrate is mixed with the powdered diet to achieve the target daily intake based on average food consumption.

Experimental Protocols

The following are generalized protocols for the oral administration of fenofibrate to rodents and subsequent sample collection.

Protocol for Oral Gavage Administration

-

Preparation of Fenofibrate Suspension:

-

Accurately weigh the required amount of fenofibrate powder.

-

If preparing a suspension, use a vehicle like 0.5% (w/v) methylcellulose in purified water.

-

Gradually add the vehicle to the powder in a mortar and triturate to create a smooth paste, preventing clumping.

-

Transfer the paste to a larger vessel and add the remaining vehicle.

-

Stir continuously with a magnetic stirrer to ensure a homogenous suspension.

-

-

Animal Handling and Dosing:

-

Gently restrain the rodent. For rats, this can be done by firmly holding the loose skin over the shoulders and back of the neck.

-

Measure the distance from the animal's incisors to the xiphoid process to determine the correct gavage needle insertion length.

-

Insert a sterile, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for adult rats) into the esophagus and gently advance it into the stomach.

-

Administer the calculated volume of the fenofibrate suspension slowly to prevent regurgitation.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress after administration.

-

Protocol for Blood and Tissue Collection

-

Blood Collection:

-

At the end of the treatment period, animals are typically fasted overnight.

-

Anesthetize the animal using an approved method (e.g., isoflurane inhalation, intraperitoneal injection of ketamine/xylazine).

-

Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes (e.g., EDTA-coated tubes for plasma, serum separator tubes for serum).

-

Process the blood samples by centrifugation to separate plasma or serum.

-

Store the samples at -80°C until analysis.

-

-

Tissue Collection:

-

Following blood collection, perform euthanasia by an approved method (e.g., cervical dislocation under deep anesthesia).

-

Immediately dissect the tissues of interest (e.g., liver, kidney, heart, adipose tissue).

-

Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Blot the tissues dry and weigh them.

-

For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

-

For molecular and biochemical analyses, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.

-

Signaling Pathway and Experimental Workflow

Fenofibrate Signaling Pathway

Fenofibrate's primary mechanism of action is through the activation of PPARα. Upon entering the cell, fenofibrate's active metabolite, fenofibric acid, binds to and activates PPARα. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Fenofibrate's PPARα signaling pathway.

Experimental Workflow for In Vivo Rodent Study

The following diagram illustrates a typical experimental workflow for evaluating the effects of fenofibrate in a rodent model of metabolic disease.

Caption: A typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Fenofibric Acid in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The described protocol provides a reliable and sensitive approach for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The method involves a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 column for chromatographic separation with UV detection at 287 nm. This document provides a comprehensive experimental protocol and summarizes the method's validation parameters.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is crucial for evaluating the pharmacokinetic profile of fenofibrate formulations. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely accessible and reliable technique for this purpose. This application note presents a detailed, validated HPLC-UV method for the determination of fenofibric acid in human plasma.

Experimental Protocols

Materials and Reagents

-

Fenofibric Acid reference standard (purity ≥99.8%)

-

Internal Standard (IS), e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone (CFHB)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Control human plasma (with EDTA as anticoagulant)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Symmetry Shield™ RP18, 150 x 4.6 mm, 5 µm)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Pipettes and general laboratory glassware

Preparation of Solutions

Stock Solutions

-

Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the internal standard (e.g., CFHB) in methanol.[1]

Working Solutions

-

Prepare working solutions for fenofibric acid and the internal standard by further diluting the stock solutions with methanol to achieve desired concentrations for calibration standards and quality control samples.[1]

Mobile Phase

-

A typical mobile phase consists of a mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add 2 mL of ethyl acetate.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 25 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry Shield™ RP18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphoric Acid (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 287 nm |

| Injection Volume | 25 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The described HPLC-UV method was validated according to established guidelines. The key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.05 - 10.00 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |

Table 2: Precision and Accuracy

| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| 0.05 (LLOQ) | 16.9 | 17.2 | 82.0 | 95.0 |

| 0.12 (Low QC) | 4.6 | 4.4 | 104.3 | 104.9 |

| 1.20 (Medium QC) | 5.8 | 6.5 | 98.3 | 99.2 |

| 8.20 (High QC) | 7.2 | 8.1 | 101.5 | 102.3 |

Data compiled from representative validation studies.

Table 3: Recovery

| Analyte | Mean Absolute Recovery (%) |

| Fenofibric Acid | 79.8 |

Experimental Workflow and Data Analysis

The following diagrams illustrate the key workflows for this analytical method.

References

Application Notes and Protocols for Preparing Fenofibrate Solutions for Intragastric Gavage in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a commonly used therapeutic agent for treating hyperlipidemia, acting as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). In preclinical research involving murine models, oral administration via intragastric gavage is a standard procedure. However, fenofibrate's extremely low aqueous solubility presents a significant formulation challenge.[1] These application notes provide detailed protocols for preparing fenofibrate solutions and suspensions suitable for intragastric gavage in mice, ensuring accurate dosing and maximizing bioavailability for reliable experimental outcomes.

Data Presentation

Table 1: Solubility of Fenofibrate in Various Solvents

This table summarizes the solubility of fenofibrate in commonly used laboratory solvents. This data is crucial for selecting an appropriate vehicle for your study.

| Solvent | Solubility | Notes |

| Water | ~6 µg/mL | Practically insoluble.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication to achieve this concentration.[2] |

| Dimethylformamide (DMF) | 30 mg/mL | - |

| Ethanol | 1 mg/mL | - |

| Corn Oil | ≥ 2.5 mg/mL (clear solution); 33.33 mg/mL (with sonication) | A common vehicle for oral gavage.[2] |

| Olive Oil | Not explicitly quantified, but used as a vehicle up to 200 mg/mL | A high concentration suspension has been used for gavage in mice.[3] |

| Methanol | Freely soluble | Not typically used for in vivo dosing. |

| Acetonitrile | Freely soluble | Not typically used for in vivo dosing. |

Table 2: Commonly Used Vehicles and Reported Dosages for Fenofibrate in Mice

This table provides examples of vehicles and corresponding dosages that have been used in published studies. This can guide your dose selection and formulation strategy.

| Vehicle | Suspending/Solubilizing Agent | Mouse Strain | Dosage | Gavage Volume | Study Duration | Reference |

| Water | Vortexing | ob/ob | 20 mg/kg/day | 0.5 mL | 13 weeks | |

| Olive Oil | N/A (suspension) | C57BL/6 | 800 mg/kg/day | Not specified | 5 days | |

| Corn Oil | N/A (solution) | Not specified | 100 mg/kg/day | Not specified | 5 days | |

| 10% DMSO | N/A (solution) | Not specified | 10 mg/kg/day | Not specified | 5 days | |

| Not specified | Not specified | C57BL/6J | 50 mg/kg/day | Not specified | 2 weeks | |

| 0.5% (w/v) Methylcellulose in water | Methylcellulose | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Protocol 1: Preparation of a Fenofibrate Suspension (Aqueous Vehicle)

This protocol is suitable for administering fenofibrate as a suspension, which is a common method due to its poor solubility.

Materials:

-

Fenofibrate powder

-

Vehicle: 0.5% (w/v) methylcellulose in purified water (or purified water alone)

-

Mortar and pestle

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar

-

Volumetric flask and graduated cylinder

-

Beaker

Procedure:

-

Calculate the required amounts: Determine the total volume of the suspension needed and the required concentration of fenofibrate based on the dosing regimen for the mice.

-

Weigh the fenofibrate: Accurately weigh the required amount of fenofibrate powder using an analytical balance.

-

Prepare the vehicle: If using 0.5% methylcellulose, prepare it in advance by slowly adding the methylcellulose to warm water while stirring, then allowing it to cool to form a clear solution.

-

Create a paste: Transfer the weighed fenofibrate powder to a mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping of the powder.

-

Form the suspension: Gradually add the remaining vehicle to the paste while continuously stirring.

-

Homogenize the suspension: Transfer the mixture to a beaker with a magnetic stir bar and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure a homogenous suspension.

-

Storage and Handling:

-

Store the suspension in a sealed container at 2-8°C.

-

It is recommended to prepare the suspension fresh every 2 days to ensure stability.

-

Before each use, vigorously vortex or stir the suspension to ensure uniformity.

-

Protocol 2: Preparation of a Fenofibrate Solution (Oil-Based Vehicle)

This protocol is suitable for dissolving fenofibrate in an oil-based vehicle, which can improve its bioavailability.

Materials:

-

Fenofibrate powder

-

Vehicle: Corn oil or olive oil

-

Analytical balance

-

Spatula

-

Glass vial or beaker

-

Magnetic stirrer and stir bar (optional)

-

Sonicator (water bath or probe)

Procedure:

-

Calculate the required amounts: Determine the total volume of the solution needed and the desired concentration of fenofibrate.

-

Weigh the fenofibrate: Accurately weigh the required amount of fenofibrate powder.

-

Dissolve the fenofibrate:

-

Transfer the weighed fenofibrate into a glass vial or beaker.

-

Add the required volume of corn oil or olive oil.

-

Stir the mixture using a magnetic stirrer or by manual agitation.

-

To aid dissolution, especially for higher concentrations, place the vial in a sonicator bath and sonicate until the fenofibrate is completely dissolved. A clear solution should be obtained.

-

-

Storage and Handling:

-

Store the oil-based solution in a sealed, light-protected container at room temperature.

-

Visually inspect the solution for any precipitation before each use. If precipitation has occurred, gentle warming and sonication may be required to redissolve the compound.

-

Mandatory Visualization

Caption: Workflow for preparing fenofibrate for intragastric gavage in mice.

References

Application Notes and Protocols for Fenofibrate Administration in a Type 2 Diabetes Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fenofibrate in preclinical animal models of type 2 diabetes mellitus (T2DM). This document includes a summary of its mechanism of action, detailed experimental protocols for model induction and drug administration, and a compilation of quantitative data from various studies.

Application Note

Fenofibrate is a fibric acid derivative that primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] It is clinically used to treat dyslipidemia, a common comorbidity in T2DM, characterized by high triglycerides and low high-density lipoprotein (HDL) cholesterol.[3][4] In animal models of T2DM, fenofibrate has demonstrated beneficial effects beyond lipid regulation, including improvements in hyperglycemia, insulin resistance, and the amelioration of diabetic microvascular complications, particularly diabetic nephropathy and retinopathy.[5]

Mechanism of Action:

Fenofibrate's primary molecular action is the activation of PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism and inflammation. Activation of PPARα leads to increased fatty acid oxidation, a reduction in triglyceride synthesis, and an increase in HDL cholesterol production.

Beyond its systemic lipid-lowering effects, studies in diabetic animal models have elucidated several key signaling pathways through which fenofibrate exerts its protective effects on diabetic complications:

-

Vascular Protection and Angiogenesis: In models of diabetes-impaired angiogenesis, fenofibrate has been found to restore blood flow and vessel density. This effect is mediated, at least in part, by the PPARα-independent downregulation of thioredoxin-interacting protein (TXNIP), a key inhibitor of angiogenesis that is typically overexpressed in hyperglycemic conditions.

-

Anti-inflammatory and Antioxidant Effects: Fenofibrate exhibits anti-inflammatory properties and can reduce oxidative stress, which are critical pathogenic factors in the development of diabetic complications. Studies have shown it can upregulate antioxidant enzymes and reduce the expression of pro-inflammatory markers.

Caption: Fenofibrate activates the PPARα/RXR heterodimer, which binds to PPREs to regulate gene transcription.

Caption: Fenofibrate inhibits the TGF-β1/Smad3 pathway, reducing renal fibrosis in diabetic nephropathy.

Caption: Fenofibrate rescues impaired angiogenesis by downregulating high glucose-induced TXNIP expression.

Experimental Protocols

This protocol describes the induction of a T2DM-like state in rodents using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ), which mimics the pathophysiology of human T2DM involving both insulin resistance and partial β-cell dysfunction.

Materials:

-

Male Wistar rats or C57BL/6J mice (8 weeks old).

-

High-Fat Diet (HFD): Typically 45-60% of total calories from fat.

-

Standard rodent chow.

-

Streptozotocin (STZ).

-

Citrate Buffer (0.1 M, pH 4.5), sterile.

-

Glucometer and test strips.

Procedure:

-

Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to water and standard chow.

-

Dietary Induction of Insulin Resistance:

-

Divide animals into a control group and a T2DM induction group.

-

Feed the control group standard chow.

-

Feed the T2DM group an HFD for a period of 2 to 8 weeks to induce obesity and insulin resistance.

-

-

STZ Administration:

-

After the HFD feeding period, fast the animals overnight.

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer.

-

Administer a single low dose of STZ via intraperitoneal (i.p.) injection. A common dose for rats is 25-35 mg/kg and for mice is 40 mg/kg. Control animals receive an equivalent volume of citrate buffer.

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels 72 hours after STZ injection and then weekly.

-

Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and suitable for the study.

-

Materials:

-

Fenofibrate powder.

-

Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or 0.5% Dimethyl Sulfoxide (DMSO).

-

Oral gavage needles.

-

Syringes.

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of fenofibrate based on the desired dose and the number and weight of the animals. A commonly used dose is 100 mg/kg/day.

-

Prepare a homogenous suspension of fenofibrate in the chosen vehicle.

-

-

Administration:

-

Administer the fenofibrate suspension to the treatment group once daily via oral gavage.

-

The control diabetic group should receive an equivalent volume of the vehicle alone.

-

The treatment duration can vary from one to twelve weeks, depending on the study's endpoints.

-

Sample Collection:

-

Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

-

Collect 24-hour urine samples using metabolic cages to assess renal function.

-

Harvest tissues (kidney, liver, pancreas, heart) for histological or molecular analysis.

Key Assays:

-

Glycemic Control:

-

Fasting Blood Glucose (FBG): Measured using a standard glucometer.

-

Glycated Hemoglobin (HbA1c): Measured from whole blood using commercially available kits.

-

Plasma Insulin: Measured by ELISA.

-

-

Lipid Profile:

-

Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), HDL, and LDL using enzymatic colorimetric assay kits.

-

-

Renal Function (Diabetic Nephropathy Markers):

-

Urinary Albumin Excretion (UAE): Measured from 24-hour urine samples by ELISA.

-

Serum Creatinine: Measured using a creatinine assay kit.

-

Kidney/Body Weight Ratio: Calculated as a marker for renal hypertrophy.

-

-

Gene and Protein Expression:

Data Presentation

The following tables summarize quantitative data from representative studies on fenofibrate administration in T2DM animal models.

Table 1: Effects of Fenofibrate on Glycemic Control and Body Weight

| Animal Model | Treatment & Duration | Fasting Blood Glucose | HbA1c | Plasma Insulin | Body Weight | Reference |

|---|---|---|---|---|---|---|

| db/db Mice | Fenofibrate in diet, 8 weeks | ↓ (P<0.001) | ↓ (P<0.001) | ↓ (P<0.05) | Slightly ↓ | |

| STZ-induced Diabetic Mice | Fenofibrate (100 mg/kg), 6 months | No significant change | - | - | No significant change | |

| Zucker Diabetic Fatty (ZDF) Rats | Fenofibrate, 7 or 14 weeks | No significant change | - | - | - |

| HFD/STZ-induced Diabetic Rats | Fenofibrate + Metformin (50 mg/kg each), 14 days | ↓ | - | - | No significant change | |

Table 2: Effects of Fenofibrate on Lipid Profile

| Animal Model | Treatment & Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL-C | Reference |

|---|---|---|---|---|---|

| Zucker Diabetic Fatty (ZDF) Rats | Fenofibrate, 7 or 14 weeks | ↓ | - | - | |

| HFD/STZ-induced Diabetic Rats | Fenofibrate (32 mg/kg), 8 weeks | ↓ | ↓ | ↑ |

| HFD-fed Wild-Type Mice | Fenofibrate (0.1% w/w) in diet, 3 weeks | ↓ | - | - | |

Table 3: Effects of Fenofibrate on Markers of Diabetic Nephropathy | Animal Model | Treatment & Duration | Urinary Albumin Excretion | Serum Creatinine | Kidney/Body Weight Ratio | Key Molecular Changes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | STZ-induced Diabetic Rats | Fenofibrate (100 mg/kg), 12 weeks | ↓ | ↓ | ↓ | ↓ TGF-β1, ↓ Smad3, ↓ Collagen I & III mRNA | | | db/db Mice | Fenofibrate in diet, 8 weeks | ↓ (P<0.001) | - | - | ↓ Glomerular hypertrophy & mesangial expansion | | | HFD/STZ-induced Diabetic Rats | Fenofibrate (32 mg/kg), 8 weeks | ↓ | - | - | ↓ PAI-1, ↓ TGF-β1 | |

Experimental Workflow

Caption: A typical experimental workflow for evaluating fenofibrate in a T2DM animal model.

References

- 1. Up-regulation of Nrf2 is involved in FGF21 mediated fenofibrate protection against type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenofibrate: a review of its lipid-modifying effects in dyslipidemia and its vascular effects in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review [e-dmj.org]

- 5. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays to Measure Fenofibrate's Effect on Lipoprotein Lipase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent effective in treating hypertriglyceridemia and mixed dyslipidemia. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. A key target of PPARα activation is the lipoprotein lipase (LPL) gene. Increased LPL expression and activity enhance the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[1]